2-(Azepan-4-yl)acetic acid hydrochloride
Overview
Description
2-(Azepan-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a derivative of azepane, a six-membered heterocyclic compound containing a nitrogen atom in the ring. This compound has gained significant attention in the field of medical research due to its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-4-yl)acetic acid hydrochloride typically involves the reaction of azepane with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the azepane ring or the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound .
Scientific Research Applications
2-(Azepan-4-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It has potential therapeutic effects and is being investigated for its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to various physiological and biochemical responses, which are the basis of its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Azepan-4-yl)acetic acid hydrochloride include:
- 2-(Piperidin-4-yl)acetic acid hydrochloride
- 2-(Morpholin-4-yl)acetic acid hydrochloride
- 2-(Pyrrolidin-4-yl)acetic acid hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique azepane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(azepan-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVHMPARHFKDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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